(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid
Overview
Description
(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound features a boronic acid group attached to a phenyl ring, which is substituted with a difluoromethyl group at the 3-position and a methoxy group at the 4-position. The presence of the difluoromethyl group imparts unique electronic properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid typically involves the introduction of the boronic acid group to a suitably substituted phenyl ring. One common method is the borylation of (3-(Difluoromethyl)-4-methoxyphenyl)halides using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of solvent, temperature, and catalyst can significantly impact the efficiency of the reaction. Additionally, continuous flow chemistry techniques can be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Phenols or quinones.
Reduction: Boranes or boronates.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)-4-methoxyphenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its interaction with biological targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-(Trifluoromethyl)-4-methoxyphenyl)boronic acid
- (3-(Chloromethyl)-4-methoxyphenyl)boronic acid
- (3-(Methyl)-4-methoxyphenyl)boronic acid
Uniqueness
(3-(Difluoromethyl)-4-methoxyphenyl)boronic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[3-(difluoromethyl)-4-methoxyphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,8,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKVLYGTGZAWBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)C(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.